molecular formula C11H10N2O B3148266 5-Phenoxypyridin-2-amine CAS No. 64064-68-2

5-Phenoxypyridin-2-amine

Cat. No.: B3148266
CAS No.: 64064-68-2
M. Wt: 186.21 g/mol
InChI Key: YSBJQFDQHNMAMC-UHFFFAOYSA-N
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Description

5-Phenoxypyridin-2-amine is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyridine, featuring a phenoxy group at the 5-position and an amino group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenoxypyridin-2-amine involves the reaction of 2-amino-5-iodopyridine with potassium phenolate in the presence of cuprous oxide as a catalyst. The reaction is typically carried out in dimethylacetamide under reflux conditions for 24 hours. The product is then extracted with chloroform and purified by chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxypyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.

Major Products Formed:

    Substitution Reactions: Alkylated or acylated derivatives.

    Oxidation Reactions: Nitroso or nitro derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Phenoxypyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal chemistry, it is known to inhibit tyrosine kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can modulate various cellular pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

    2-Amino-5-phenoxypyridine: Similar structure but with different substitution patterns.

    5-Phenoxypyridine-2-carboxylic acid: Contains a carboxyl group instead of an amino group.

    5-Phenoxypyridine-2-thiol: Contains a thiol group instead of an amino group.

Uniqueness: 5-Phenoxypyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmaceutical intermediate make it a valuable compound in research and industry.

Properties

IUPAC Name

5-phenoxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBJQFDQHNMAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64064-68-2
Record name 5-phenoxypyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.3 G. of potassium phenolate, 5.47 g. of 2-amino 5-iodopyridine and 1.78 g. of cuprous oxide in 150 ml. of dimethylacetamide are heated at reflux under a nitrogen atmosphere for 24 hours. The solvent is removed in vacuo and the residue is extracted with chloroform. Chromatography of the methylene chloride soluble portion with silica gel and elution with ethyl acetate yields 2-amino-5-phenoxy pyridine m.p. 67°-69° C.
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potassium phenolate
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cuprous oxide
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Synthesis routes and methods III

Procedure details

2-Nitro-5-phenoxy-pyridine (262 mg) was dissolved in dry ethanol (12 mL) and 10% palladium on charcoal (90 mg) was added. A hydrogen atmosphere was introduced by repeated evacuation/hydrogen introduction. The mixture was then allowed to stir for 18 hours. The catalyst was removed by filtration through celite and the filtrate was concentrated in vacuo to give 5-phenoxy-pyridin-2-ylamine (217 mg) as a yellow foam. This material was used without further purification. MS (EI): 186.1 (M+).
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262 mg
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Synthesis routes and methods IV

Procedure details

8.2 2-Nitro-5-phenoxy-pyridine (11.3 mmol) is dissolved in acetic acid (30 ml) at 35° C. After addition of water (30 ml), zinc powder (6 eq.) is added and the reaction suspension is heated to 105° C. for 2.5 h. The reaction suspension is cooled to RT and filtrated. The filtrate is poured into 3.5% NaOH (700 ml) and extracted with dichloromethane. The combined organic phases are extracted with brine, dried over MgSO4 and the solvent is removed in vacuo. 5-Phenoxy-pyridin-2-ylamine is obtained as a pink powder in a yield of 90%; HPLC (method C): 1.32 min, LC-MS (method A): 0.531 min, 187.15 (M+H+).
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11.3 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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